molecular formula C16H11F3N6O B2874798 N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide CAS No. 2034551-03-4

N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide

Cat. No.: B2874798
CAS No.: 2034551-03-4
M. Wt: 360.3
InChI Key: XQJDMQHKOARPPY-UHFFFAOYSA-N
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Description

N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide is a complex organic compound that belongs to the class of triazolopyridine derivatives.

Mechanism of Action

Target of Action

The compound, N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide, is a part of the 1,2,4-triazolo[4,3-a]pyrazine derivatives . These derivatives have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The primary targets of these compounds are often enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

The compound interacts with its target enzymes by forming specific interactions, which are facilitated by the hydrogen bond accepting and donating characteristics of its core structure . This interaction can inhibit the activity of the target enzymes, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of these enzymes affects various biochemical pathways. For instance, the inhibition of carbonic anhydrase can disrupt the balance of pH in cells, affecting various cellular processes . Similarly, the inhibition of cholinesterase can increase the concentration of acetylcholine in the synaptic cleft, affecting nerve signal transmission .

Result of Action

The result of the compound’s action depends on the specific target and the type of interaction. For example, the inhibition of carbonic anhydrase can lead to a decrease in the rate of carbon dioxide transport from tissues to lungs . The inhibition of cholinesterase can lead to an increase in the duration of action of acetylcholine, resulting in prolonged muscle contraction .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine with indazole-3-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide is unique due to its specific trifluoromethyl and indazole moieties, which confer distinct chemical and biological properties. These structural features enhance its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N6O/c17-16(18,19)10-5-3-7-25-12(22-24-14(10)25)8-20-15(26)13-9-4-1-2-6-11(9)21-23-13/h1-7H,8H2,(H,20,26)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJDMQHKOARPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NCC3=NN=C4N3C=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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